molecular formula C41H80BrO8P B14706077 3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate CAS No. 18498-22-1

3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate

Cat. No.: B14706077
CAS No.: 18498-22-1
M. Wt: 811.9 g/mol
InChI Key: DWQSVMJWGAFBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate is a synthetic glycerophospholipid derivative characterized by a glycerol backbone esterified with two saturated C18 fatty acids (octadecanoate/stearate) and a phosphoester group modified with a 2-bromoethoxy substituent. This compound belongs to the broader class of phosphatidylethanolamines (PEs), which are critical components of biological membranes . The bromoethoxy group introduces unique reactivity due to bromine’s electronegativity, making it distinct from natural PEs that typically feature amino- or hydroxyl-containing head groups .

Properties

CAS No.

18498-22-1

Molecular Formula

C41H80BrO8P

Molecular Weight

811.9 g/mol

IUPAC Name

[3-[2-bromoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C41H80BrO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38H2,1-2H3,(H,45,46)

InChI Key

DWQSVMJWGAFBMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCBr)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Phosphorylation: The addition of a phosphoryl group to the hydroxy group.

    Esterification: The formation of ester bonds with octadecanoic acid.

Each of these steps requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can modify the bromine or phosphoryl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The phosphoryl and bromine groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, membrane permeability, and enzyme inhibition.

Comparison with Similar Compounds

Key Insights :

  • The bromoethoxy group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols), which is absent in aminoethoxy or hydroxyethoxy analogs .
  • Aminoethoxy derivatives (e.g., DSPE) are foundational in liposome formulations for drug delivery due to their biocompatibility .
  • Hydroxyethoxy variants with unsaturated acyl chains (e.g., 9Z-octadecenoate) improve membrane flexibility, critical for vesicle dynamics .

Acyl Chain Modifications

The length and saturation of acyl chains dictate lipid packing, melting points, and interactions with biomolecules:

Compound Name Acyl Chains Melting Point (Estimated) Applications References
Target Compound Two C18 (saturated) High (>70°C) Stable bilayers; high rigidity
3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate Two C12 (saturated) Moderate (~45°C) Improved solubility; shorter-chain PE
Triolein (2,3-bis[(9Z)-octadec-9-enoyl]oxypropyl (9Z)-octadec-9-enoate) Three C18 (unsaturated) Low (<0°C) Energy storage; liquid lipid phases
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Two C18 (unsaturated) Low (~−20°C) Model membrane systems

Key Insights :

  • Saturated C18 chains (as in the target compound) promote dense packing and high thermal stability, ideal for rigid liposomes .
  • Unsaturated chains (e.g., oleate) introduce kinks, reducing phase transition temperatures and enhancing membrane fusion .
  • Shorter chains (C12) improve aqueous solubility but compromise bilayer integrity .

Functional Group and Application Comparisons

Compound Class Example Compounds Biological/Industrial Roles References
Phosphatidylethanolamines (PEs) Target compound; DSPE derivatives Membrane asymmetry; apoptosis signaling
Phosphatidylcholines (PCs) 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Major membrane component; lung surfactants
Triglycerides Tristearin; triolein Energy storage; cosmetic formulations
Paramagnetic Complexes Gd-DOTA-DSPE MRI contrast agents; diagnostic imaging

Key Insights :

  • PEs vs. PCs: PEs (e.g., target compound) lack the choline head group, reducing hydrogen-bonding capacity but favoring non-lamellar phase formation .
  • Triglycerides lack the phosphate moiety, limiting their role in structured bilayers but excelling in hydrophobic payload encapsulation .

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate
  • Molecular Formula: C41H80BrO8P
  • Molecular Weight: Approximately 758.00 g/mol

This compound is a phospholipid derivative, which incorporates a bromoethoxy group and long-chain fatty acids (octadecanoate). Its structure suggests potential amphiphilic properties, making it suitable for various biological applications.

  • Cell Membrane Interaction:
    • Due to its amphiphilic nature, this compound is likely to interact with cell membranes, affecting membrane fluidity and permeability. This can influence cellular signaling pathways and affect the uptake of other molecules.
  • Phosphorylation Effects:
    • The presence of a phosphoryl group may play a role in signal transduction pathways, potentially influencing cellular responses to external stimuli.
  • Antimicrobial Activity:
    • Compounds similar in structure to phospholipids have demonstrated antimicrobial properties. The bromoethoxy moiety may contribute to this activity by disrupting bacterial membranes.

Case Studies

  • Antimicrobial Efficacy:
    • A study investigating similar phospholipid compounds reported significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involved membrane disruption leading to cell lysis.
  • Cytotoxicity Assessments:
    • Research on related compounds has shown varying levels of cytotoxicity against cancer cell lines. The cytotoxic effects are often attributed to the ability of these compounds to integrate into lipid bilayers, leading to apoptosis in malignant cells.
  • Drug Delivery Systems:
    • Phospholipid-based compounds are frequently explored for drug delivery applications due to their biocompatibility and ability to encapsulate hydrophobic drugs. Preliminary studies suggest that this compound could enhance the solubility and bioavailability of poorly soluble therapeutic agents.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Staphylococcus aureusStudy A
CytotoxicityInduced apoptosis in cancer cell linesStudy B
Drug DeliveryImproved solubility of hydrophobic drugsStudy C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.